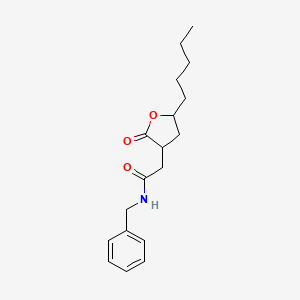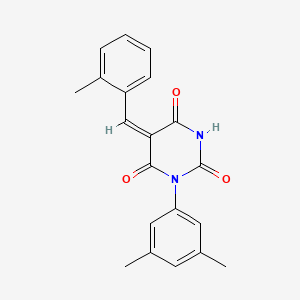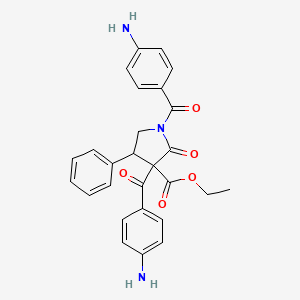
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been widely used in scientific research. This compound is also known as Erlotinib hydrochloride and is a tyrosine kinase inhibitor that is used in the treatment of non-small cell lung cancer.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4-quinazolinamine hydrochloride involves the inhibition of the EGFR tyrosine kinase. This compound binds to the ATP-binding site of the EGFR tyrosine kinase and prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. This inhibition leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. This inhibition leads to the inhibition of cancer cell proliferation and induction of apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. This compound is a potent inhibitor of the EGFR tyrosine kinase and has been extensively used in scientific research. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. However, there are also some limitations to the use of this compound in lab experiments. This compound has been shown to have off-target effects, which may affect the interpretation of the results. Additionally, this compound has poor solubility, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4-quinazolinamine hydrochloride in scientific research. One future direction is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another future direction is the investigation of the combination of this compound with other anticancer agents. Additionally, the investigation of the mechanism of action of this compound and its effects on other signaling pathways is also a future direction for research.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4-quinazolinamine hydrochloride is a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 4-chloroaniline with 3-chloro-2-methylbenzoyl chloride to form 3-chloro-2-methyl-N-(4-chlorophenyl)benzamide. This compound is then reacted with 4-(dimethylamino)but-2-enoic acid ethyl ester to form N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)quinazolin-4-amine. The final step involves the reaction of this compound with hydrochloric acid to form this compound.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)-4-quinazolinamine hydrochloride has been extensively used in scientific research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in various types of cancer, including non-small cell lung cancer. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-chlorophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3.ClH/c1-13-17(23)6-4-8-18(13)24-21-16-5-2-3-7-19(16)25-20(26-21)14-9-11-15(22)12-10-14;/h2-12H,1H3,(H,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBXSCRJEQZBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)

![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)

![N-{2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5168812.png)
![2-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5168815.png)


![isopropyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5168830.png)
![1,5-dimethyl-2-phenyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5168835.png)
![butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168838.png)

